molecular formula C22H30O5 B1249965 Kericembrenolide D

Kericembrenolide D

Cat. No.: B1249965
M. Wt: 374.5 g/mol
InChI Key: ZDQJJRBIBRHMDH-HPSRFADGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kericembrenolide D (CAS: 104992-91-8) is a natural cembrane-type diterpenoid with the molecular formula C₂₂H₃₀O₅ and an average molecular mass of 374.477 g/mol . Its stereochemical configuration includes four defined stereocenters and a complex polycyclic structure featuring conjugated double bonds (E-configuration at positions 6, 10, and 14) and a methylidene group at position 3. The compound’s IUPAC name, (3aS,4S,6E,10E,12S,14E,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,12,13,15a-decahydrocyclotetradeca[b]furan-12-yl acetate, highlights its acetylated hydroxyl group at position 12, a critical structural feature influencing its solubility and bioactivity .

Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

[(3aS,4S,6E,10E,12S,14E,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate

InChI

InChI=1S/C22H30O5/c1-13-7-6-8-14(2)11-19(24)21-16(4)22(25)27-20(21)12-15(3)10-18(9-13)26-17(5)23/h8-9,12,18-21,24H,4,6-7,10-11H2,1-3,5H3/b13-9+,14-8+,15-12+/t18-,19+,20+,21+/m1/s1

InChI Key

ZDQJJRBIBRHMDH-HPSRFADGSA-N

Isomeric SMILES

C/C/1=C\[C@H](C/C(=C/[C@H]2[C@H]([C@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2)/C)OC(=O)C

Canonical SMILES

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2)C)OC(=O)C

Synonyms

kericembrenolide D

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kericembrenolide D belongs to the cembrane diterpenoid family, which shares a 14-membered macrocyclic skeleton. Below is a detailed comparison with its closest structural analogs, focusing on physicochemical properties, stereochemistry, and functional attributes.

Kericembrenolide A (CAS: 104992-94-1)

Kericembrenolide A is a positional and stereoisomer of this compound, sharing the same molecular formula (C₂₂H₃₀O₅) but differing in double-bond configurations (Z instead of E at positions 6, 10, and 14) and stereochemistry at the 3a position (R-configuration vs. S in D) . Key differences include:

Property This compound Kericembrenolide A
Double-bond geometry 6E, 10E, 14E 6Z, 10Z, 14Z
Stereochemistry (3a) S-configuration R-configuration
logP (estimated) Not reported 5.52
Water solubility Not reported 0.05441 mg/L (25°C)
Safety profile Undetermined Not recommended for flavors

The Z/E isomerism significantly impacts polarity and bioavailability. Kericembrenolide A’s higher logP value (5.52) suggests greater lipophilicity, correlating with its extremely low water solubility. This contrasts with this compound, whose solubility remains uncharacterized but may differ due to stereochemical and substituent effects .

Other Cembrane Analogs

While specific data for kericembrenolides B and C are absent in the provided evidence, general trends in cembrane diterpenoids can be inferred:

  • Substituent position: The acetyl group at position 12 in this compound likely enhances metabolic stability compared to non-acetylated analogs.
  • Stereochemical complexity: The four stereocenters in this compound may confer unique binding affinities in biological systems, distinguishing it from simpler cembranes .

Q & A

Q. What are the established methodologies for isolating Kericembrenolide D from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol, methanol) followed by chromatographic techniques like column chromatography or HPLC. Researchers should prioritize reproducibility by documenting solvent ratios, temperature, and pressure conditions. Structural confirmation via NMR and mass spectrometry is critical, with purity assessed using TLC or HPLC .

Q. How is the structural elucidation of this compound performed using spectroscopic data?

Structural determination relies on integrating data from 1^1H-NMR, 13^13C-NMR, and HR-MS. Researchers must cross-reference spectral data with existing databases (e.g., SciFinder, PubChem) and report deviations. For novel derivatives, X-ray crystallography or NOESY experiments may resolve stereochemical ambiguities. Detailed experimental protocols must be included to ensure reproducibility .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Standard assays include cytotoxicity (MTT or SRB assays), antimicrobial disk diffusion, and enzyme inhibition studies (e.g., COX-2, α-glucosidase). Dose-response curves (IC50_{50}/EC50_{50}) and positive/negative controls (e.g., doxorubicin for cytotoxicity) are essential. Researchers should validate results across multiple cell lines or microbial strains to mitigate variability .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory bioactivity data in this compound studies?

Contradictions often arise from differences in extraction methods, sample purity, or assay conditions. A meta-analysis of published data, coupled with systematic replication studies under standardized protocols, can identify confounding variables. Researchers should also assess solvent effects (e.g., DMSO cytotoxicity) and validate findings using orthogonal assays .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to target proteins, while MD simulations (GROMACS) assess stability. QSAR models can correlate structural modifications with bioactivity. Researchers must validate in silico predictions with experimental data and disclose force field parameters/software settings to ensure reproducibility .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

Pharmacokinetic studies require LC-MS/MS quantification of plasma/tissue samples post-administration. Key parameters include bioavailability (CmaxC_{max}, TmaxT_{max}), half-life (t1/2t_{1/2}), and clearance. Researchers should use species-specific metabolic profiles (e.g., murine vs. primate models) and account for enterohepatic recirculation. Ethical approvals and sample size justification (power analysis) are mandatory .

Q. How can researchers address challenges in synthesizing this compound derivatives with improved stability?

Semi-synthesis via acetylation or glycosylation can enhance stability. Researchers should monitor reaction kinetics (HPLC) and characterize intermediates via FT-IR or 1^1H-NMR. Stability studies under varied pH/temperature conditions, coupled with accelerated degradation tests, guide structural optimization. Detailed synthetic routes must be reported, including yields and purification steps .

Methodological Considerations

  • Data Validation : Triangulate findings using spectroscopic, chromatographic, and bioassay data to confirm compound identity and activity .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data in repositories like Zenodo or Figshare .
  • Ethical Compliance : Secure institutional review board (IRB) approval for in vivo studies and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kericembrenolide D
Reactant of Route 2
Kericembrenolide D

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